molecular formula C15H12N4O B2700275 N-phenyl-N'-(6-quinoxalinyl)urea CAS No. 177264-55-0

N-phenyl-N'-(6-quinoxalinyl)urea

Cat. No.: B2700275
CAS No.: 177264-55-0
M. Wt: 264.288
InChI Key: OBKVFUQNNMJXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-(6-quinoxalinyl)urea is a chemical hybrid featuring a quinoxaline moiety linked to a phenyl group via a urea bridge. This structure makes it a compound of significant interest in medicinal chemistry and drug discovery research. The urea scaffold is a privileged structure in drug design, known for its ability to form multiple hydrogen bonds with biological targets, which often enhances binding affinity and selectivity . The quinoxaline (benzopyrazine) core is a nitrogen-containing heterocycle known for its wide spectrum of pharmacological activities . Researchers are particularly interested in such fused heterocyclic systems for developing novel bioactive molecules. Compounds bearing the quinoxaline scaffold have been investigated for diverse therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents . Furthermore, urea-based compounds have been explored as potent inhibitors of various enzymes, such as protein-tyrosine phosphatases (PTPs) and indoleamine 2,3-dioxygenase 1 (IDO1) . Specifically, quinoxalinylurea derivatives have been identified and synthesized as a novel class of inhibitors for Jnk Stimulatory Phosphatase-1 (JSP-1), a dual-specificity protein phosphatase . Inhibitors of JSP-1 are considered useful for research into the treatment of inflammatory, vascular, neurodegenerative, metabolic, and oncological diseases associated with dysfunctional Jnk signaling . This compound serves as a valuable building block for chemical synthesis and a key intermediate for researchers exploring structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-quinoxalin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-15(18-11-4-2-1-3-5-11)19-12-6-7-13-14(10-12)17-9-8-16-13/h1-10H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKVFUQNNMJXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Phenyl N 6 Quinoxalinyl Urea and Its Analogues

Precursor Synthesis and Functionalization of Quinoxaline (B1680401) Intermediates

The foundation for the synthesis of N-phenyl-N'-(6-quinoxalinyl)urea lies in the efficient preparation of functionalized quinoxaline precursors, particularly 6-aminoquinoxaline (B194958) and its derivatives.

Synthesis of 6-Aminoquinoxaline Derivatives

The introduction of the key amino group at the 6-position of the quinoxaline ring can be achieved through several reliable synthetic routes. A common and effective method involves the reduction of a nitro group. This is typically accomplished by the catalytic hydrogenation of 6-nitroquinoxaline (B1294896) derivatives using catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695). researchgate.net

Another widely used approach is the nucleophilic aromatic substitution on a quinoxaline core bearing a suitable leaving group at the 6-position, such as a fluorine atom. For instance, 6-fluoroquinoxaline (B159336) can react with various amines, including nitrogen-containing heterocycles, to yield the corresponding 6-aminoquinoxaline derivatives. These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields.

The Hinsberg condensation reaction provides a classical yet effective route to quinoxaline cores. This method involves the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. To obtain 6-aminoquinoxalines, a suitably substituted o-phenylenediamine, such as 4-amino-1,2-phenylenediamine, is condensed with a dicarbonyl compound.

Derivatization at Quinoxaline Core Positions (e.g., 2,3-substitutions)

To create a diverse range of analogues, the quinoxaline core can be further functionalized at the 2 and 3-positions. A versatile starting material for such derivatizations is 2,3-dichloro-6-nitroquinoxaline (B1269935) or 2,3-dichloro-6-aminoquinoxaline. koreascience.krresearchgate.net The chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles.

Regioselective synthesis can be achieved by controlling the reaction conditions. For example, alkoxylation can be performed to introduce methoxy (B1213986) or other alkoxy groups. koreascience.kr Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for introducing carbon-carbon bonds. koreascience.krorganic-chemistry.org This allows for the attachment of terminal alkynes to the quinoxaline scaffold, which can then be further elaborated. koreascience.kr

Microwave-assisted organic synthesis has been shown to be a valuable technique for accelerating these derivatization reactions, including the Sonogashira coupling, leading to the efficient production of libraries of 2,3-disubstituted 6-aminoquinoxalines. koreascience.kr

Urea (B33335) Bond Formation Strategies

The crucial step in the synthesis of the target compound and its analogues is the formation of the urea linkage.

Reaction of Amines with Isocyanates

The most direct and widely employed method for the synthesis of this compound is the reaction of 6-aminoquinoxaline with phenyl isocyanate. researchgate.net This reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) and may be facilitated by a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.net The nucleophilic amino group of the quinoxaline attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired urea derivative. This method is generally high-yielding and tolerates a wide range of functional groups on both the quinoxaline and the phenyl ring of the isocyanate.

ReactantsReagentsSolventConditionsProductReference
6-AminoquinoxalinePhenyl isocyanateDCMRoom TemperatureThis compound researchgate.net
2,3-Disubstituted-6-aminoquinoxalineSubstituted phenyl isocyanateDIPEA, DCM12-24h1-(2,3-disubstituted-quinoxalin-6-yl)-3-(substituted-phenyl)urea researchgate.net

Alternative Condensation Reactions for Urea Linkage Elaboration

One such method involves the use of phosgene (B1210022) equivalents like triphosgene (B27547). researchgate.net In this approach, the amine can be reacted with triphosgene to generate an in-situ isocyanate, which then reacts with another amine. researchgate.net Careful control of stoichiometry is crucial to avoid the formation of symmetrical urea byproducts.

Carbamates can also serve as precursors to ureas. For instance, a phenyl carbamate (B1207046) can be reacted with an amine, although these reactions can sometimes be reversible. tcichemicals.com More reactive carbamates, such as isopropenyl carbamates, offer an irreversible route to urea formation. tcichemicals.com

Multi-component reactions (MCRs) provide an efficient strategy for the synthesis of complex urea derivatives in a single step from multiple starting materials. researchgate.netresearchgate.netdovepress.com For example, an isocyanide-based MCR could potentially be employed to construct the quinoxalinyl urea scaffold. researchgate.net Another approach involves the in-situ generation of isocyanates from primary amines using reagents like cobalt carbonyl under microwave irradiation, which then react with another amine to form the urea. koreascience.kr

MethodKey ReagentsDescriptionReference
Triphosgene MethodTriphosgene, Amine 1, Amine 2In-situ generation of isocyanate from Amine 1, followed by reaction with Amine 2. researchgate.net
Carbamate RoutePhenyl carbamate, AmineNucleophilic substitution of the phenoxy group of the carbamate by the amine. tcichemicals.com
Cobalt-Catalyzed CarbonylationCo2(CO)8, Primary Amine 1, Primary Amine 2Microwave-assisted in-situ generation of isocyanate from Amine 1, followed by reaction with Amine 2. koreascience.kr
Multi-component ReactionsIsocyanide, Amine, Carbonyl compound, etc.One-pot synthesis from three or more starting materials to rapidly build molecular complexity. researchgate.netresearchgate.netdovepress.com

Multi-Step Synthetic Pathways for Complex Analogues

The synthesis of complex analogues of this compound often involves multi-step sequences that combine the aforementioned methodologies. uni-muenchen.de These pathways allow for the introduction of diverse functionalities on the quinoxaline core and the phenylurea moiety, enabling the exploration of structure-activity relationships.

A typical multi-step synthesis might commence with the construction of a specifically substituted 6-nitroquinoxaline. This can be followed by derivatization at the 2 and 3-positions using techniques like nucleophilic substitution or cross-coupling reactions. Subsequently, the nitro group is reduced to the corresponding amine. Finally, the urea linkage is formed by reacting the 6-aminoquinoxaline derivative with a desired isocyanate or by employing an alternative urea formation strategy.

For example, a library of quinoxaline urea analogues can be generated by starting with 2,3-dichloro-6-nitroquinoxaline. This precursor can undergo regioselective substitution with various nucleophiles. Following the reduction of the nitro group, the resulting diverse 6-aminoquinoxalines can be reacted with a panel of different phenyl isocyanates to produce a wide array of final products. koreascience.kr This combinatorial approach is highly valuable in drug discovery programs.

Purification and Isolation Techniques for Quinoxalinylurea Compounds

The isolation and purification of this compound and its analogues are critical steps in their synthesis to ensure the removal of unreacted starting materials, catalysts, and by-products. The inherent crystallinity and polarity of these compounds often dictate the selection of appropriate purification methodologies. The most prevalent techniques reported in the literature are column chromatography and recrystallization, often used in combination to achieve high purity.

Chromatographic Methods

Column chromatography is a cornerstone technique for the purification of quinoxalinylurea derivatives. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Stationary Phase: For the separation of quinoxalinylurea compounds, silica (B1680970) gel is the most commonly used stationary phase. Its polar surface interacts with the polar urea and quinoxaline moieties, allowing for separation from less polar impurities.

Mobile Phase: The choice of the mobile phase, or eluent, is crucial for effective separation. A mixture of a non-polar solvent, such as petroleum ether or n-hexane, and a more polar solvent, like ethyl acetate (B1210297), is frequently employed. The polarity of the eluent is typically increased gradually (gradient elution) to first elute non-polar impurities, followed by the desired quinoxalinylurea compound. researchgate.net For instance, the purification of various 2,3-substituted quinoxaline derivatives has been successfully achieved using solvent mixtures of n-hexane, chloroform, ethyl acetate, and methanol (B129727) in increasing polarity. researchgate.net In the synthesis of some quinoxaline derivatives, purification on a silica gel column with a petroleum ether/ethyl acetate gradient (from 50:1 to 20:1) is a common practice. acs.org Similarly, flash column chromatography using a petroleum ether/ethyl acetate eluent has been effectively used to isolate 2,3-substituted quinoxaline-6-amine derivatives, which are precursors to the target ureas. nih.gov

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. tandfonline.com

Crystallization Techniques

Crystallization is a powerful technique for purifying solid organic compounds, including this compound and its analogues. This method relies on the principle that the desired compound is soluble in a hot solvent but less soluble in the same solvent when it is cold, while impurities remain either soluble or insoluble in the cold solvent.

The selection of an appropriate solvent or solvent system is paramount for successful crystallization. For diaryl urea derivatives containing a quinoxalindione moiety, recrystallization from ethanol has been reported to yield pure crystalline products. nih.gov In another instance, a solvent system of tetrahydrofuran (B95107) (THF) and ethyl acetate was used for the slow evaporation method to obtain single crystals of a diphenylurea derivative suitable for X-ray analysis. dergipark.org.tr The process often involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals. These crystals are then collected by filtration. nih.gov

The following tables summarize purification data for quinoxalinylurea analogues and related quinoxaline precursors as reported in scientific literature.

Table 1: Column Chromatography Purification of Quinoxaline Derivatives

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
Quinoxaline DerivativesSilica gelIncreasing polarity of n-hexane, chloroform, ethyl acetate, and methanol researchgate.net
2,3-DiphenylquinoxalineSilica gelPetroleum ether/Ethyl acetate (50:1 to 20:1) acs.org
4-benzylpyrrolo[1,2-a]quinoxalineSilica gelPetroleum ether/Ethyl acetate (15:1) mdpi.com
2,3-Substituted Quinoxaline-6-AmineNot specified (Flash Chromatography)Petroleum ether/Ethyl acetate nih.gov
4-benzyl-7-chloropyrrolo[1,2-a]quinoxalineSilica gelPetroleum ether/Ethyl acetate (20:1) mdpi.com

Table 2: Recrystallization Solvents for Quinoxalinylurea and Related Compounds

Compound TypeSolvent(s)TechniqueReference
N-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl) acetamidesEthanolStandard Recrystallization nih.gov
1-(3,5-difluorophenyl)-3-(2-nitrophenyl)ureaTHF / Ethyl acetateSlow Evaporation dergipark.org.tr

Structural Elucidation Methodologies of N Phenyl N 6 Quinoxalinyl Urea Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed insights into the molecular framework, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of N-phenyl-N'-(6-quinoxalinyl)urea derivatives. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecule.

In the ¹H NMR spectrum of related diaryl urea (B33335) derivatives bearing a quinoxalindione moiety, the protons of the urea linkage typically appear as distinct signals. For instance, in a series of 1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-phenylureas, the N-H protons of the urea group were observed as singlets in the downfield region of the spectrum, with one appearing around δ 8.83 ppm and another at approximately δ 9.04 ppm. nih.gov The aromatic protons of the quinoxaline (B1680401) and phenyl rings resonate in the range of δ 6.7-8.0 ppm, with their specific chemical shifts and coupling patterns being dependent on the substitution pattern. nih.gov

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The carbonyl carbon of the urea group is a key diagnostic signal, typically appearing in the range of δ 152-175 ppm. For example, in the ¹³C NMR spectrum of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the urea carbonyl carbon was observed at 152.26 ppm. The aromatic carbons of the quinoxaline and phenyl rings exhibit signals in the region of δ 98-165 ppm.

Table 1: Representative ¹H NMR Spectral Data for a Related Quinoxaline-Urea Derivative

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Quinoxaline-NH~11.8s
Urea-NH~9.0s
Urea-NH~8.8s
Aromatic-H6.7-8.0m

Note: Data is based on analogous structures and may vary for the specific title compound.

Table 2: Representative ¹³C NMR Spectral Data for a Related Phenyl-Urea Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Urea)~152
Aromatic-C98-165

Note: Data is based on analogous structures and may vary for the specific title compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. For this compound derivatives, high-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.

The fragmentation of N,N'-substituted ureas under mass spectrometry conditions often involves cleavage of the C-N bonds adjacent to the carbonyl group, leading to the formation of characteristic isocyanate and amine fragment ions. researchgate.net For a compound like this compound, one would expect to observe a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. Subsequent fragmentation could lead to ions corresponding to the phenyl isocyanate moiety and the 6-aminoquinoxaline (B194958) moiety, providing definitive evidence for the presence of these structural units.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

Key characteristic peaks include:

N-H Stretching: The N-H stretching vibrations of the urea moiety typically appear as one or two bands in the region of 3200-3400 cm⁻¹. nih.gov The presence of hydrogen bonding can cause these bands to be broad.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the urea group is expected in the range of 1630-1680 cm⁻¹. nih.gov Its exact position can be influenced by hydrogen bonding and the electronic nature of the substituents.

C-N Stretching: The C-N stretching vibrations of the urea and the aromatic amine are typically observed in the 1200-1400 cm⁻¹ region. nih.gov

Aromatic C-H and C=C Stretching: The stretching vibrations of the aromatic C-H bonds are usually found above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl and quinoxaline rings give rise to a series of bands in the 1400-1600 cm⁻¹ range. nih.gov

Table 3: Typical IR Absorption Frequencies for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Urea)3200-3400Medium-Strong, Broad
C=O Stretch (Urea)1630-1680Strong
Aromatic C=C Stretch1400-1600Medium-Strong
C-N Stretch1200-1400Medium

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the elemental composition and purity of the synthesized this compound derivatives. This technique is often used in conjunction with spectroscopic methods to provide a complete and unambiguous characterization of the compound. thermofisher.com

Mechanistic Investigations of N Phenyl N 6 Quinoxalinyl Urea Activity at the Molecular and Cellular Levels

Target Identification and Validation in Cellular Systems

Initial studies have identified that quinoxaline (B1680401) urea (B33335) analogs can induce apoptosis in a manner dependent on the anti-apoptotic protein Mcl-1. researchgate.net Specifically, certain quinoxaline derivatives have been shown to selectively induce apoptosis in cells where Mcl-1 is the primary survival protein. researchgate.net This suggests that Mcl-1 or its regulatory pathways are a key target of these compounds.

Further investigations have pointed towards the IKKβ/NF-κB signaling pathway as another significant target. A structure-activity relationship (SAR) study of quinoxaline urea analogs identified compounds that potently inhibit TNFα-induced IKKβ-mediated NF-κB activity. nih.gov There is a strong correlation between the inhibition of this pathway and the induction of apoptosis in pancreatic cancer cells. nih.gov Specifically, analog 84, a quinoxaline urea derivative, was found to reduce the levels of phosphorylated IKKβ (p-IKKβ) in a dose- and time-dependent manner in pancreatic cancer cells. nih.gov This provides strong evidence for IKKβ as a direct or indirect target of this class of compounds.

The following table summarizes the identified targets and the model systems used for validation:

Identified Target Cellular System/Model Key Findings Reference
Mcl-1 Dependent ApoptosisHeLa Cells, Mcl-1 dependent cell linesQuinoxaline urea analogs induce apoptosis specifically in cells reliant on Mcl-1 for survival. researchgate.net
IKKβ/NF-κB PathwayPancreatic Cancer Cells (MiaPaCa2)Quinoxaline urea analogs inhibit TNFα-induced IKKβ phosphorylation and subsequent NF-κB activity. nih.gov

Protein-Ligand Interaction Studies (e.g., Binding Assays)

The interaction between a ligand and its protein target is fundamental to its biological activity. core.ac.uk For N-phenyl-N'-(6-quinoxalinyl)urea and its analogs, molecular docking and SAR studies have provided insights into these interactions.

Furthermore, the substitution pattern on the phenyl ring plays a crucial role. In a study of quinoxalinylthiourea analogs, substitutions at the 4-position of the phenyl ring influenced biological activity. nih.gov Similarly, for quinoxaline urea compounds derived from a secondary amine, the size of the substituent at the 4-position also impacted activity. nih.gov

While direct binding assay data for this compound is not extensively detailed in the provided results, the SAR studies strongly suggest a specific binding interaction with its target proteins, likely involving hydrogen bonds formed by the urea moiety. frontiersin.org The urea group is a common motif in kinase inhibitors, where it often forms key hydrogen bonds within the ATP binding pocket of the target kinase. frontiersin.orgnih.gov

Pathway Analysis of Cellular Responses (e.g., Caspase Activation, PARP Cleavage)

The induction of apoptosis is a key cellular response to treatment with this compound analogs. This process is executed by a family of cysteine proteases called caspases. plos.org

Studies have shown that treatment of cancer cells with active quinoxaline urea analogs leads to the activation of effector caspases, such as caspase-3 and caspase-7. nih.govnih.gov A luminescence-based assay in MiaPaCa2 pancreatic cancer cells demonstrated that a potent quinoxaline urea analog, compound 84, significantly induced caspase-3/7 activity. nih.gov A strong correlation (R2 = 0.74) was observed between the ability of these compounds to induce caspase 3/7 activity and their inhibition of TNFα-induced NF-κB activity. nih.gov

A downstream event of caspase activation is the cleavage of specific cellular proteins, one of the earliest being Poly(ADP-ribose) polymerase (PARP). nih.gov PARP is a nuclear protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. nih.govabclonal.com Western blot analysis has confirmed that treatment of HeLa cells with an active quinoxaline urea analog, in combination with another apoptotic inducer, leads to the cleavage of PARP. nih.gov Similarly, the potent quinoxaline urea analog 7c was shown to induce PARP cleavage in cancer cells. nih.gov

The following table details the key apoptotic events observed upon treatment with quinoxaline urea analogs:

Cellular Response Method of Detection Cell Line Key Observation Reference
Caspase-3/7 ActivationLuminescence AssayMiaPaCa2Dose-dependent increase in caspase activity. nih.gov
Caspase-3/7 ActivationNot SpecifiedCancer Cell PanelActivation of caspases observed with active analogs. nih.gov
PARP CleavageWestern BlottingHeLaCleavage of PARP protein detected. nih.gov
PARP CleavageNot SpecifiedCancer Cell PanelPARP cleavage induced by active analogs. nih.gov

Modulation of Key Biological Processes (e.g., Cell Proliferation, Migration)

Beyond inducing apoptosis, this compound analogs have been shown to modulate other critical biological processes involved in cancer progression, such as cell proliferation and migration.

In pancreatic cancer cells, a potent quinoxaline urea analog (compound 84) was found to inhibit cell growth and colony formation at low micromolar concentrations. nih.gov This demonstrates the antiproliferative effects of the compound.

Furthermore, the same analog was shown to inhibit the migration of pancreatic cancer cells. nih.gov Cell migration is a crucial step in cancer metastasis, the process by which cancer spreads to other parts of the body. The ability of this quinoxaline urea derivative to impede migration suggests its potential to interfere with metastatic processes.

The table below summarizes the effects of quinoxaline urea analogs on these key biological processes:

Biological Process Cell Line Assay Effect of Compound Reference
Cell ProliferationPancreatic Cancer Cells (MiaPaCa2)Cell Growth AssayInhibition of cell growth at low-micromolar concentrations. nih.gov
Cell ProliferationCancer Cell PanelGrowth Inhibition ScreeningLow micromolar potency against a panel of cancer cell lines. nih.gov
Cell MigrationPancreatic Cancer Cells (MiaPaCa2)Migration AssayInhibition of cell migration. nih.gov
Colony FormationPancreatic Cancer Cells (MiaPaCa2)Colony Formation AssayInhibition of colony formation. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles Pertaining to N Phenyl N 6 Quinoxalinyl Urea

Impact of Substituents on Quinoxaline (B1680401) Ring on Biological Activity

The quinoxaline ring, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a critical component of the N-phenyl-N'-(6-quinoxalinyl)urea scaffold, and its substitution pattern significantly modulates biological activity. mdpi.comnih.govcore.ac.uk

2,3-Positions: Modifications at the 2 and 3-positions of the quinoxaline ring have been shown to be crucial. For instance, in a series of anticancer quinoxaline derivatives, the presence of an aliphatic linker at the 3-position was found to be essential for activity, whereas an N-linker diminished it. mdpi.com Furthermore, the introduction of electron-releasing groups, such as those containing an oxygen atom (e.g., OCH3, OC2H5), or phenyl substituents at the R2 position generally leads to a decrease in activity. mdpi.com Conversely, an isopropyl group at this position was found to enhance activity. mdpi.com In some cases, the presence of specific substituents like a chloro-group at certain positions of a phenyl ring attached to the quinoxaline can lead to excellent activity against specific cancer cell lines. mdpi.com

Other Positions: The substitution pattern on the benzene portion of the quinoxaline ring also plays a role. For example, an electron-withdrawing group like a nitro group (NO2) at the 7-position has been observed to decrease the anticancer activity of certain quinoxaline derivatives. mdpi.com In contrast, electron-releasing groups on an aromatic ring attached to the 2-position of the quinoxaline system tend to increase activity, while electron-withdrawing groups have the opposite effect. mdpi.com

Role of the N-Phenyl Moiety and its Substitutions in Efficacy and Selectivity

The N-phenyl moiety is another pivotal element of the this compound scaffold, and its substitution pattern is a key determinant of both the potency and selectivity of these compounds. nih.govmdpi.comnih.govresearchgate.net

Research has demonstrated that substituted phenyl groups can significantly improve the pharmacokinetic profile of urea-based inhibitors. nih.gov Compared to earlier inhibitors containing an adamantyl group, those with a substituted phenyl ring exhibit higher maximum plasma concentrations (Cmax), larger area under the curve (AUC), and longer half-lives (t1/2), indicating greater metabolic stability. nih.gov This enhanced stability often translates to more potent in vivo efficacy. nih.gov

The specific nature and position of substituents on the phenyl ring are critical. In the context of IKKβ inhibitors for pancreatic cancer, a structure-activity relationship study identified that an electron-deficient phenyl group, in combination with a quinoxaline urea (B33335) and an N-methylpyrazole, was essential for inhibiting TNFα-induced IKKβ-mediated NFκB activity. nih.gov The most potent inhibitor from this study featured an o-F, m-CF3 substituted phenyl quinoxaline urea. nih.gov Disubstituted analogs generally showed higher potency, while incorporating a cyclic structure to replace the di-substitution resulted in a significant loss of activity. nih.gov

In the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, several phenyl urea derivatives demonstrated potent inhibition. mdpi.com This highlights the versatility of the substituted N-phenyl urea motif in targeting different enzymes.

Influence of Urea Linker Modifications on Activity

The urea linker (-NH-CO-NH-) serves as a crucial bridge connecting the quinoxaline and phenyl moieties, and its integrity and conformation are vital for biological activity. Modifications to this linker can have a profound impact on the compound's inhibitory potential.

Studies on various urea-based inhibitors have shown that the urea group itself is a key pharmacophoric feature. nih.govnih.gov For instance, in the development of penicillin-binding protein 4 (PBP4) inhibitors, the phenyl-urea scaffold was identified as a key target. nih.gov Similarly, for IKKβ inhibitors, the quinoxaline urea was a required element for activity. nih.gov

The replacement of the urea linker with other functionalities, such as a thiourea (B124793) or an aliphatic linker, often leads to a decrease or complete loss of activity. mdpi.com For example, in a series of anticancer quinoxalines, an NH-CO linker at the second position of the quinoxaline nucleus increased activity, while aliphatic linkers diminished it. mdpi.com This suggests that the hydrogen bonding capabilities and the specific geometry of the urea linker are critical for productive interactions with the target protein.

Identification of Pharmacophoric Features for Optimized Biological Response

Through extensive SAR studies, key pharmacophoric features for optimized biological response in this compound derivatives have been identified. These features represent the essential three-dimensional arrangement of functional groups required for potent and selective inhibition.

A general pharmacophore model for this class of compounds includes:

A hydrogen bond donor: The N-H groups of the urea linker are critical for forming hydrogen bonds with the target protein. nih.gov

A hydrogen bond acceptor: The carbonyl oxygen of the urea linker also serves as a key hydrogen bond acceptor. nih.gov

Aromatic/hydrophobic regions: Both the quinoxaline ring and the N-phenyl ring provide essential hydrophobic interactions that contribute to binding affinity. mdpi.com

Specific substitution patterns: As discussed previously, the presence of particular substituents on both the quinoxaline and phenyl rings is crucial for optimizing potency and selectivity. For IKKβ inhibitors, the key elements were identified as the quinoxaline urea, an N-methylpyrazole, and an electron-deficient phenyl group. nih.gov

Computational modeling and docking studies have been instrumental in visualizing these interactions and refining the pharmacophore models. mdpi.com These models can then be used to guide the design of new, more potent and selective analogues.

Development of Lead Compounds and Analogues Based on SAR Insights

The insights gained from SAR studies have been instrumental in the development of lead compounds and the rational design of more potent and selective analogues. By systematically modifying the this compound scaffold, researchers have been able to significantly improve the therapeutic potential of these compounds.

For example, a high-throughput screen identified a phenyl-urea compound as a PBP4 inhibitor. nih.gov Subsequent SAR studies, guided by in silico docking and modeling, led to the synthesis of a set of analogues. nih.gov This effort resulted in the identification of lead compounds with enhanced binding to PBP4, more potent antibiotic resistance reversal, and diminished PBP4 transpeptidase activity compared to the initial hit. nih.gov

Similarly, starting from a previously reported NFκB inhibitor for pancreatic cancer, a SAR study was conducted to improve its potency and oral bioavailability. nih.govnih.gov This led to the discovery of a novel quinoxaline urea analogue that demonstrated a significant reduction in the levels of p-IKKβ. nih.govnih.gov This new lead compound showed promise for further development as a therapeutic agent for pancreatic cancer. nih.gov

The development of soluble epoxide hydrolase (sEH) inhibitors also benefited from SAR insights. nih.gov Early urea-based inhibitors suffered from poor solubility and high melting points. nih.gov By replacing the adamantyl group with substituted phenyl groups, a new series of inhibitors with improved pharmacokinetic properties and greater in vivo efficacy was developed. nih.gov

These examples clearly demonstrate the power of a systematic SAR approach in transforming initial hits into viable lead compounds with optimized pharmacological profiles.

Interactive Data Table of SAR Findings

Scaffold MoietyPosition of SubstitutionType of SubstituentImpact on Biological ActivityReference
Quinoxaline Ring 2,3-positionsAliphatic linker at 3-positionEssential for activity mdpi.com
2,3-positionsN-linkerDecreases activity mdpi.com
R2 positionOCH3, OC2H5, PhenylDecreases activity mdpi.com
R2 positionIsopropylIncreases activity mdpi.com
7-positionNO2 (electron-withdrawing)Decreases activity mdpi.com
2-positionElectron-releasing group on attached aromatic ringIncreases activity mdpi.com
2-positionElectron-withdrawing group on attached aromatic ringDecreases activity mdpi.com
N-Phenyl Moiety GeneralSubstituted phenylImproves pharmacokinetic profile (Cmax, AUC, t1/2) nih.gov
GeneralElectron-deficient phenylEssential for IKKβ inhibition nih.gov
Ortho and Meta positionso-F, m-CF3Most potent IKKβ inhibition nih.gov
Urea Linker Linker replacementThiourea or aliphatic linkerDecreases or abolishes activity mdpi.com
Linker integrityNH-CO at 2-position of quinoxalineIncreases activity mdpi.com

Computational and Theoretical Chemistry Studies of N Phenyl N 6 Quinoxalinyl Urea

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is crucial for understanding the potential biological targets of N-phenyl-N'-(6-quinoxalinyl)urea and the specific interactions that stabilize the ligand-receptor complex.

Detailed research findings from studies on closely related diaryl urea (B33335) and quinoxaline (B1680401) derivatives reveal common interaction patterns. For instance, docking studies of various phenyl-urea derivatives have shown their ability to target a range of protein kinases, which are crucial in cancer and inflammatory diseases. rjsocmed.com These simulations often show that the urea moiety is key to forming hydrogen bonds with amino acid residues in the hinge region of the kinase domain. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor.

In the case of this compound, the quinoxaline ring can form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The phenyl ring provides an additional site for hydrophobic interactions, potentially fitting into a separate pocket of the active site. For example, docking studies on quinoxaline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown binding energies ranging from -9.57 to -12.03 kcal/mol, indicating strong binding potential. nih.gov Similar studies on N-phenyl-quinolone-carboxamides targeting PI3Kα have also identified key binding residues and confirmed the occupation of the binding site. mdpi.com

A typical molecular docking study would involve the following steps:

Preparation of the this compound structure, including energy minimization.

Identification and preparation of the target protein's three-dimensional structure, often obtained from the Protein Data Bank (PDB).

Definition of the binding site or "docking box" on the receptor.

Execution of the docking algorithm to generate multiple possible binding poses.

Scoring and analysis of the poses to identify the most stable and likely binding mode.

Table 1: Potential Protein Targets and Key Interacting Residues for Quinoxaline-Urea Scaffolds
Potential Protein TargetKey Interacting Residues (Hypothetical)Type of InteractionReference Study Class
p38 MAP KinaseMethionine, Glycine, LysineHydrogen Bond, HydrophobicPhenyl-Urea Derivatives
VEGFR-2Cysteine, Aspartate, GlutamateHydrogen Bond, π-π StackingQuinoxaline Derivatives researchgate.net
EGFRLeucine, Threonine, AspartateHydrogen Bond, HydrophobicQuinoxaline Derivatives nih.gov
UreaseHistidine, Aspartic Acid, Nickel IonsMetal Coordination, Hydrogen BondPhenyl Thiosemicarbazones nih.gov
PI3KαValine, Lysine, SerineHydrogen Bond, HydrophobicQuinolone-Carboxamides mdpi.com

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics. For this compound, DFT studies can predict its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

Studies on similar quinoxaline and pyrimidine (B1678525) derivatives often utilize the B3LYP functional with a basis set like 6-311++G(d,p) to perform these calculations. acs.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

These calculations can also generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the quinoxaline ring and the carbonyl oxygen of the urea group, indicating these are sites susceptible to electrophilic attack or for forming hydrogen bonds. The hydrogen atoms on the urea's nitrogen atoms would show positive potential (blue), marking them as hydrogen bond donor sites.

Table 2: Representative Quantum Chemical Parameters Calculated for Quinoxaline-Based Compounds Using DFT
ParameterDescriptionTypical Calculated Value Range (eV)Reference Study Class
EHOMOEnergy of Highest Occupied Molecular Orbital-5.5 to -6.5Quinazoline (B50416)/Quinoxaline Derivatives rjsocmed.comacs.org
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.0 to -2.5Quinazoline/Quinoxaline Derivatives rjsocmed.comacs.org
Energy Gap (ΔE)LUMO-HOMO Energy Difference3.5 to 5.0Quinazoline/Quinoxaline Derivatives rjsocmed.comacs.org
Electronegativity (χ)Tendency to Attract Electrons3.2 to 4.5Imidazopyrimidine Derivatives acs.org
Chemical Hardness (η)Resistance to Change in Electron Distribution1.7 to 2.5Imidazopyrimidine Derivatives acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the efficacy of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a class of compounds like this compound, a QSAR study would involve synthesizing and testing a library of analogues with variations in the phenyl and quinoxalinyl rings. The biological activity (e.g., IC₅₀ values) would then be correlated with calculated molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Studies on diaryl ureas and quinoxaline derivatives have successfully used methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM) to build predictive QSAR models. nih.gov Key descriptors often identified in these models for diaryl ureas include those related to molecular size, aromaticity, polarizability, and the degree of branching. nih.gov For example, a QSAR model for B-RAF inhibitors with a diaryl urea scaffold found that descriptors related to molecular geometry (DISPm) and aromaticity (Kier benzene-likeliness index) were significant. nih.gov The negative coefficient for DISPm suggested that molecular rigidity, a feature enhanced by the quinoxaline ring, could increase inhibitory activity.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would generate contour maps indicating where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. This provides a visual guide for designing new derivatives with improved potency.

Analysis of Intermolecular Interactions and Binding Affinities

The analysis of intermolecular interactions goes hand-in-hand with molecular docking to provide a detailed picture of how this compound binds to its target. These interactions are the basis of the molecule's binding affinity, which is a measure of the strength of the ligand-receptor interaction, often quantified by the dissociation constant (Kd) or inhibition constant (Ki).

The primary non-covalent interactions governing the binding of quinoxaline-urea compounds include:

Hydrogen Bonds: As mentioned, the urea linker is a prime site for hydrogen bonding, a critical interaction for anchoring the ligand in the active site.

Hydrophobic Interactions: The phenyl and quinoxaline rings can interact with nonpolar pockets in the receptor.

π-π Stacking: The aromatic systems of the ligand can stack with the side chains of aromatic amino acids like Phe, Tyr, and Trp.

Experimental techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure binding affinities for synthesized compounds. Computational methods, such as free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), can estimate the binding free energy. Studies on imidazo[1,5-a]quinoxaline (B8520501) ureas have shown high affinity for the GABAA/benzodiazepine receptor complex, demonstrating the potential of this chemical class to form strong interactions with biological targets. acs.org Similarly, biolayer interferometry (BLI) binding assays for other quinoxaline derivatives have determined KD values against targets like human ACE2 protein, with values in the micromolar range. acs.org

Table 3: Example Binding Affinities for Quinoxaline Derivatives Against Various Targets
Compound ClassTarget ProteinBinding Affinity (KD)Measurement TechniqueReference
Quinoxaline DerivativeSARS-CoV-2 Spike RBD8.16 - 135.25 µMBiolayer Interferometry (BLI) acs.org
Quinoxaline DerivativeHuman ACE2 Protein3.67 - 237.90 µMBiolayer Interferometry (BLI) acs.org
Imidazo[1,5-a]quinoxaline UreasGABAA/Benzodiazepine ReceptorHigh Affinity (Specific Ki/Kd not detailed in abstract)Radioligand Binding Assay acs.org

Future Research Directions for the N Phenyl N 6 Quinoxalinyl Urea Scaffold

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The development of efficient, scalable, and environmentally benign synthetic routes is paramount for the widespread investigation and potential application of N-phenyl-N'-(6-quinoxalinyl)urea and its derivatives. Current synthetic strategies often rely on multi-step procedures that may involve harsh reagents or produce significant waste. nih.gov Future research should focus on green chemistry principles to address these limitations.

Key areas of exploration include:

Catalyst Innovation: The use of novel catalysts can significantly improve reaction efficiency and sustainability. Research into transition-metal-free syntheses of quinoxalines is a promising avenue, utilizing organocatalysts or green catalysts like ceric ammonium (B1175870) nitrate (B79036) and citric acid. tandfonline.comnih.gov For instance, manganese(I)-catalyzed acceptorless dehydrogenative coupling reactions have been shown to efficiently produce quinoxaline (B1680401) derivatives from 1,2-diaminobenzenes and 1,2-diols. acs.org The development of reusable catalysts, such as copper oxide nanoparticles (CuONPs) derived from waste orange peel extract, offers a cost-effective and eco-friendly alternative. tandfonline.com

Green Solvents and Conditions: Replacing traditional organic solvents with greener alternatives is a critical step towards sustainability. Methodologies employing water or polyethylene (B3416737) glycol (PEG-400) as reaction media have been successfully developed for quinoxaline synthesis, often proceeding rapidly at room temperature without the need for a catalyst. ripublication.comresearchgate.net

One-Pot Syntheses: Designing one-pot, multi-component reactions can streamline the synthesis process, reducing the number of intermediate purification steps and thus minimizing solvent usage and waste generation. Strategies like the one-pot synthesis of quinoxalines from 2-nitroaniline (B44862) using graphene oxide as a catalyst exemplify this approach. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times and improve yields, offering a more energy-efficient method compared to conventional heating. nih.gov

By focusing on these areas, researchers can develop synthetic pathways that are not only more efficient and scalable but also align with the principles of sustainable chemistry, making the this compound scaffold more accessible for extensive research.

Advanced Mechanistic Elucidation in Complex Biological Systems (Non-Clinical)

While various biological activities have been attributed to quinoxaline-based compounds, a detailed, non-clinical mechanistic understanding of how this compound interacts within complex biological systems is still evolving. Future research should employ advanced techniques to dissect its molecular mechanisms of action.

Key research objectives include:

Target Identification and Validation: Identifying the specific molecular targets of this compound is a primary goal. This can be achieved through a combination of approaches such as affinity chromatography, proteomics, and computational target prediction.

Transcriptomic and Proteomic Analysis: Studying the global changes in gene and protein expression in cells or tissues upon treatment with the compound can provide a comprehensive view of the affected biological pathways. For example, studies on related phenylurea compounds have used transcriptomic analysis to identify differentially expressed genes and enriched pathways, offering insights into the compound's mode of action. nih.gov

Enzyme Kinetics and Binding Studies: For identified protein targets, detailed kinetic studies can elucidate the nature of the interaction (e.g., competitive, non-competitive, or uncompetitive inhibition). Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify binding affinities and thermodynamic parameters.

Cellular Pathway Analysis: Investigating the impact of the compound on specific signaling pathways is crucial. This involves monitoring the phosphorylation status of key proteins, measuring the levels of second messengers, and assessing downstream cellular events like cell cycle progression and apoptosis. frontiersin.orgnih.gov

A thorough mechanistic understanding will not only explain the observed biological effects but also guide the rational design of more potent and selective next-generation analogues.

Rational Design of Next-Generation Analogues with Improved Selectivity and Potency (In Vitro)

The this compound scaffold offers a rich template for structural modification. Rational design, guided by computational modeling and structure-activity relationship (SAR) studies, is a powerful strategy for developing next-generation analogues with enhanced in vitro potency and selectivity. nih.gov

Future design strategies should consider:

Structural Optimization based on SAR: Systematic modification of different parts of the scaffold—the quinoxaline ring, the urea (B33335) linker, and the terminal phenyl group—is essential to build a comprehensive SAR. frontiersin.orgnih.gov For instance, introducing various substituents on the phenyl ring or modifying the quinoxaline core can modulate the compound's electronic and steric properties, thereby influencing its biological activity. nih.govnih.gov

Computational and In Silico Modeling: Molecular docking studies can predict the binding modes of analogues within the active site of a target protein, helping to prioritize compounds for synthesis. researchgate.netarabjchem.org Quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, further guiding the design process.

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can improve pharmacokinetic properties or enhance target binding. For example, replacing an amide with a trifluoroethylamine group has been shown to improve selectivity in other molecular scaffolds. acs.org

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with novel or enhanced activities. nih.gov

The iterative cycle of design, synthesis, and in vitro evaluation will be instrumental in developing analogues with optimized potency and selectivity profiles, tailored for specific biological targets.

Applications in Chemical Biology and Probe Development

Beyond its potential as a therapeutic agent, the this compound scaffold can be adapted for use as a chemical tool to probe biological systems. The development of specialized probes based on this scaffold can facilitate the study of its molecular targets and related biological processes.

Potential applications in this area include:

Fluorescent Probes: The quinoxaline moiety is known to be a part of some fluorescent molecules. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com By incorporating or conjugating fluorophores, or by designing analogues that are intrinsically fluorescent, it is possible to create probes for use in fluorescence microscopy, flow cytometry, and other imaging applications. These probes could be used to visualize the subcellular localization of the compound or its target.

Affinity-Based Probes: Attaching a reactive group or a tag (like biotin) to the this compound scaffold can create affinity-based probes for target identification through techniques like affinity purification and mass spectrometry.

Photoaffinity Probes: The introduction of a photo-activatable group would allow for the covalent cross-linking of the probe to its biological target upon UV irradiation, enabling more robust target identification.

The development of such chemical biology tools would provide invaluable insights into the mechanism of action of this compound and could help to identify new biological pathways and targets.

Synergistic Studies with Other Investigational Compounds (In Vitro)

Investigating the in vitro synergistic effects of this compound with other investigational or established compounds is a promising strategy to enhance therapeutic efficacy and overcome potential resistance mechanisms. Combination therapies are a cornerstone of modern medicine, and identifying synergistic interactions early in the preclinical phase is crucial.

Future research in this area should focus on:

Combination Screening: High-throughput screening of this compound in combination with libraries of other compounds can identify potential synergistic pairs. The Chou-Talalay method is a widely used approach to quantify synergism. mdpi.com

Mechanistic Basis of Synergy: Once a synergistic interaction is identified, it is important to understand its mechanistic basis. This could involve the compounds targeting different nodes in the same pathway, inhibiting parallel pathways, or one compound increasing the bioavailability or target engagement of the other.

Studies in Relevant In Vitro Models: Synergistic effects should be evaluated in relevant in vitro models, such as co-cultures of different cell types or 3D cell culture models, which more closely mimic the in vivo environment. Studies on quinoxaline-based compounds have demonstrated successful synergistic effects in in vitro models of complex diseases like glioblastoma. mdpi.comresearchgate.net

These in vitro synergistic studies can provide a strong rationale for advancing promising combinations into further preclinical and potentially clinical development, expanding the therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-phenyl-N'-(6-quinoxalinyl)urea derivatives, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of arylurea derivatives typically involves coupling phenyl isocyanates with substituted anilines or quinoxalinyl amines. For example, orthogonal experiments (e.g., varying temperature, solvent, and catalyst) can optimize yields. Evidence from analogous compounds (e.g., N-phenyl-N′-methylphenylureas) suggests refluxing at 140–155°C for 3–5.5 hours under inert conditions achieves yields >80% . Key parameters include stoichiometric ratios and purification via column chromatography or recrystallization.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural elucidation. Computational tools (e.g., DFT calculations) can predict electronic properties. For solubility and stability, conduct HPLC-UV analysis under varying pH and temperature conditions. Reference spectral libraries (e.g., PubChem) provide benchmarks for validation .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer : Screen cytotoxicity using MTT assays in cancer cell lines (e.g., A549, PxPC3) and non-tumor cells (e.g., HEK293) to assess selectivity. Compare IC₅₀ values with positive controls like sunitinib. For kinase inhibition, employ enzymatic assays targeting Type III receptor tyrosine kinases (RTKs) such as KIT and PDGFRβ, using ADP-Glo™ kinase assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced kinase selectivity?

  • Methodological Answer : Introduce substituents at the quinoxaline ring (e.g., electron-withdrawing groups) to modulate binding affinity. Use CoMFA/CoMSIA models to correlate molecular descriptors (e.g., logP, polar surface area) with inhibitory activity. For example, replacing a pyrimidine with a quinoxaline moiety in analogous compounds improved selectivity for KIT over VEGFR2 . Validate predictions via molecular docking (e.g., AutoDock Vina) against kinase crystal structures.

Q. What experimental strategies can resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer : Investigate off-target effects using proteome-wide profiling (e.g., KINOMEscan) and apoptosis assays (e.g., Annexin V/PI staining). For instance, a derivative showing higher cytotoxicity in A549 vs. HEK293 may target neoplastic cell-specific pathways (e.g., hypoxia-inducible factors). Employ transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .

Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer : Improve metabolic stability by substituting labile groups (e.g., methyl to trifluoromethyl) or formulating nanoparticles. Assess plasma protein binding (e.g., equilibrium dialysis) and hepatic microsomal stability. In analogues like styryl-N-phenylureas, cyclization of the urea moiety into imidazolidinones enhanced oral bioavailability .

Q. What mechanistic studies are critical to confirm the compound’s antimicrotubule activity?

  • Methodological Answer : Perform tubulin polymerization assays and immunofluorescence microscopy to visualize microtubule disruption. Compare effects with colchicine-binding site inhibitors (e.g., combretastatin A-4). For N-phenyl-N'-(2-chloroethyl)urea derivatives, covalent binding to β-tubulin’s Glu198 residue was confirmed via mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.